molecular formula C14H11BrFNO B5595697 2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide

2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide

Cat. No.: B5595697
M. Wt: 308.14 g/mol
InChI Key: JATBYVOKMNJDEK-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromine atom attached to the para position of a phenyl ring and a fluorine atom attached to the meta position of another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide typically involves the reaction of 4-bromoaniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

4-bromoaniline+3-fluorobenzoyl chlorideThis compound\text{4-bromoaniline} + \text{3-fluorobenzoyl chloride} \rightarrow \text{this compound} 4-bromoaniline+3-fluorobenzoyl chloride→this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-(4-aminophenyl)-N-(3-fluorophenyl)acetamide.

    Oxidation: Oxidized derivatives like 2-(4-bromophenyl)-N-(3-fluorophenyl)acetic acid.

    Reduction: Reduced forms like 2-(4-bromophenyl)-N-(3-fluorophenyl)ethylamine.

Scientific Research Applications

2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Material Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(3-fluorophenyl)acetamide
  • 2-(4-bromophenyl)-N-(3-chlorophenyl)acetamide
  • 2-(4-bromophenyl)-N-(3-methylphenyl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrFNO/c15-11-6-4-10(5-7-11)8-14(18)17-13-3-1-2-12(16)9-13/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATBYVOKMNJDEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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